4-Octylphenol-d4

Environmental Analysis LC-MS/MS Internal Standard

Quantifying 4-octylphenol in complex environmental or biological matrices without a proper internal standard introduces 20-30% error from matrix effects and recovery losses. 4-Octylphenol-d4 (CAS 1246815-03-1) is the deuterated analog that co-elutes with the target analyte and exhibits identical ionization behavior, enabling precise correction in GC-MS or LC-MS/MS workflows. • Physico-chemical equivalence eliminates matrix effect bias; achieves 84-104% recovery in validated seawater methods. • Meets ISO 18857-2 requirements for environmental water monitoring of alkylphenols. • Standard pack sizes from 5 mg to 1 g; isotopic purity exceeding 98% by NMR and HRMS.

Molecular Formula C14H22O
Molecular Weight 210.35 g/mol
Cat. No. B13443188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octylphenol-d4
Molecular FormulaC14H22O
Molecular Weight210.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)O
InChIInChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D
InChIKeyNTDQQZYCCIDJRK-IRYCTXJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octylphenol-d4 Deuterated Internal Standard


4-Octylphenol-d4 (CAS 1246815-03-1) is a stable isotope-labeled (SIL) analog of the environmental endocrine disruptor 4-octylphenol, wherein four hydrogen atoms on the aromatic ring are replaced with deuterium . It is specifically intended as an internal standard (IS) for quantitative analytical methods employing mass spectrometry (MS) detection, such as GC-MS or LC-MS/MS . Its chemical properties, including molecular formula (C14H18D4O) and weight (210.35 g/mol), closely mirror its unlabeled counterpart, ensuring near-identical behavior during sample preparation and analysis, yet its distinct mass allows MS detection to differentiate it unequivocally from the target analyte .

Why 4-Octylphenol-d4 Cannot Be Substituted


In trace-level quantitative analysis by mass spectrometry, especially within complex environmental or biological matrices, unlabeled 4-octylphenol cannot function as an internal standard because it is indistinguishable from the target analyte in the sample [1]. Using a structural analog, such as 4-nonylphenol or a heptylphenol derivative, introduces significant risk of differential behavior. Discrepancies in extraction recovery, ionization efficiency (matrix effects), and chromatographic retention time between a non-identical analog and the target analyte directly compromise the accuracy and precision of the method, often leading to under- or over-estimation of true concentrations by 20-30% or more in complex matrices [2]. 4-Octylphenol-d4 mitigates these risks due to its physical-chemical equivalence with the target analyte, making it an essential tool for method validation and regulatory compliance [3].

4-Octylphenol-d4 Quantitative Performance Evidence


Mass Spectrometric Differentiation of Co-Eluting Analytes

4-Octylphenol-d4 is distinguished from its unlabeled counterpart and other potential internal standard candidates by a primary mass difference. This is a fundamental requirement for quantification using MS detection. 4-Octylphenol-d4 possesses a molecular ion mass of 210.35 m/z, whereas the unlabeled analyte, 4-octylphenol, has a molecular mass of 206.32 m/z, representing a +4 Da shift . This mass difference is critical for mass spectrometric differentiation, especially as isotopically labeled internal standards are known to coelute with their non-labeled targets .

Environmental Analysis LC-MS/MS Internal Standard

Matrix Effect Correction

The primary value of a deuterated internal standard like 4-Octylphenol-d4 lies in its ability to compensate for ion suppression or enhancement (matrix effects) during LC-MS/MS analysis, which unlabeled or structural analog standards cannot do reliably. As a stable isotope-labeled (SIL) standard, 4-Octylphenol-d4 experiences extraction recovery, ionization response, and matrix effects that are nearly identical to the target analyte, 4-octylphenol [1]. This parity is essential for correcting for signal variability. In contrast, structural analogs used as internal standards can exhibit differential behavior, leading to calibration errors. For example, in environmental analysis, matrix effects for alkylphenols can vary dramatically, from 16% to 4692%, which can only be properly accounted for by using a co-eluting isotope-labeled internal standard like 4-Octylphenol-d4 [2].

Bioanalysis Method Validation Matrix Effect

Chemical and Isotopic Purity

The reliability of 4-Octylphenol-d4 as an internal standard is underpinned by its high chemical and isotopic purity. Suppliers report a chemical purity of ≥95% or >98% . A low level of unlabeled species (<5%) is crucial to ensure that the internal standard does not contribute a significant background signal for the analyte, which would cause interference and lead to inaccurate quantification at trace levels .

Quality Control Isotopic Purity Method Accuracy

4-Octylphenol-d4 Application Scenarios


LC-MS/MS Method Validation for Environmental Water

When developing and validating a new analytical method for quantifying 4-octylphenol in surface water or wastewater according to regulatory guidelines (e.g., ISO 18857-2), 4-Octylphenol-d4 is the required internal standard. Its co-elution and identical ionization properties are essential for correcting matrix effects and achieving the accuracy, precision, and low limits of detection (LOD) required for environmental monitoring [1].

Quantification in Biological Matrices

For pharmacokinetic or toxicokinetic studies requiring the quantification of 4-octylphenol exposure, 4-Octylphenol-d4 is essential. Biological samples contain endogenous compounds that cause severe ion suppression. Using the deuterated internal standard compensates for these complex matrix effects and for any analyte loss during sample preparation (e.g., protein precipitation, SPE), enabling reliable quantification of trace levels [2].

Compliance Testing for Food Contact and Consumer Products

In quality control or contract research laboratories performing routine analysis for 4-octylphenol migration from food packaging or in consumer goods, 4-Octylphenol-d4 ensures method robustness. It corrects for day-to-day instrument drift and variability, reducing the need for frequent recalibration and improving the consistency and reliability of results across different sample batches [3].

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